N-(4-Isopropylbenzyl)propan-1-amine
Description
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGSVYBBIVQOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Mechanism
The most widely reported synthesis involves the reaction of 4-isopropylbenzyl chloride with propan-1-amine under basic conditions. This SN2 mechanism proceeds via deprotonation of the amine to enhance nucleophilicity, followed by displacement of the chloride leaving group. Typical conditions include:
Yields typically range from 65% to 78% after purification by column chromatography or distillation. Side products include bis-alkylated amines (∼12–18%) and residual unreacted benzyl chloride.
Reductive Amination of 4-Isopropylbenzaldehyde
Two-Step Process
An alternative route employs reductive amination of 4-isopropylbenzaldehyde with propan-1-amine:
Table 1: Comparative Reduction Methods
| Reducing Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂ (3 atm) | 10% Pd/C | 82 | 98 |
| NaBH₄ | None | 68 | 91 |
| BH₃·THF | None | 74 | 95 |
Catalytic hydrogenation outperforms borohydride methods in both yield and selectivity, though it requires specialized equipment.
Industrial-Scale Catalytic Hydrogenation of Nitriles
Process Overview
Industrial synthesis often utilizes the hydrogenation of 4-isopropylbenzyl cyanide in the presence of propan-1-amine:
Table 2: Industrial Hydrogenation Parameters
| Condition | Value | Rationale |
|---|---|---|
| Pressure | 10–15 bar H₂ | Ensures complete reduction |
| Temperature | 120–140°C | Balances kinetics and safety |
| Catalyst Loading | 5–7 wt% Raney Ni | Optimizes activity and cost |
| Solvent | Ethyl acetate | Facilitates product isolation |
This method achieves yields >90% with minimal waste, making it preferable for bulk production.
Microwave-Assisted Synthesis
Accelerated Alkylation
Recent advances employ microwave irradiation to reduce reaction times. A 2023 study demonstrated that irradiating a mixture of 4-isopropylbenzyl bromide, propan-1-amine, and K₂CO₃ in DMF at 150 W for 15 minutes achieved an 84% yield. The localized heating enhances molecular collisions, reducing energy consumption by ∼40% compared to conventional methods.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 4-isopropylbenzyl chloride, propan-1-amine, and K₂CO₃ at 30 Hz for 45 minutes produces the compound in 72% yield. This method eliminates solvent use and reduces reaction time to <1 hour, though scalability remains challenging.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Alkylation | 65–78 | Moderate | Low | Medium (solvent waste) |
| Reductive Amination | 68–82 | Low | Medium | High (metal catalysts) |
| Catalytic Hydrogenation | >90 | High | High | Low (reusable catalysts) |
| Microwave-Assisted | 84 | Moderate | Medium | Medium (energy use) |
Catalytic hydrogenation is optimal for industrial use, while microwave and mechanochemical methods suit small-scale applications requiring rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzyl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, K2CO3
Solvents: Methanol, ethanol, DMF
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-Isopropylbenzyl)propan-1-amine exhibits potential as a pharmacological agent due to its structural features that allow for interactions with biological targets. Its derivatives have been studied for various therapeutic effects, including:
- Antimicrobial Activity : Some studies have shown that amine compounds can exhibit activity against various pathogens, including those from the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) . The structural modifications of this compound can enhance its bioactivity against these pathogens.
- CNS Activity : Compounds similar to this compound have been investigated for their effects on the central nervous system. Research indicates that certain amines can influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mood disorders .
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its applications include:
- Synthesis of Chiral Amines : The compound can be utilized in asymmetric synthesis, where it acts as a precursor for producing chiral amines through various catalytic reactions. Recent advancements in enantioselective synthesis highlight its utility in generating compounds with high enantiomeric excess .
- Combinatorial Chemistry : The ability to modify the amine group allows for the creation of combinatorial libraries of compounds. These libraries can be screened for biological activity, facilitating drug discovery processes .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Pathogen/Condition | Reference |
|---|---|---|---|
| This compound | Antimicrobial | ESKAPE pathogens | |
| Derivative A | CNS activity | Neurotransmitter systems | |
| Derivative B | Anticancer | Various cancer cell lines |
Table 2: Synthetic Routes Involving this compound
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Lipophilicity : The 4-isopropyl substituent imparts greater hydrophobicity compared to the methoxy or unsubstituted benzyl analogs, which may influence solubility and membrane permeability in biological systems.
- Reactivity : Chloroethyl-substituted analogs (e.g., ) exhibit higher reactivity due to the labile chlorine atom, unlike the stable isopropyl or methoxy groups .
Physicochemical Properties
- Boiling Point/Melting Point : Data gaps exist for the target compound, but analogs provide insights:
- Stability : The isopropyl group confers steric protection to the amine, enhancing stability compared to chloroethyl analogs, which may degrade under basic or nucleophilic conditions .
Biological Activity
N-(4-Isopropylbenzyl)propan-1-amine, also known as a potential psychoactive substance, has garnered attention in recent years due to its structural similarities to other amines and its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its amine functional group and an isopropylbenzyl moiety. Its molecular formula is CHN, and it features a propan-1-amine backbone substituted with a 4-isopropylbenzyl group. The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Neuropharmacological Effects
Research indicates that this compound may exhibit stimulant properties similar to those of amphetamines. These effects are primarily attributed to its ability to increase the release of monoamines such as dopamine and norepinephrine in the brain.
- Dopaminergic Activity : Studies suggest that compounds with similar structures often act as dopamine reuptake inhibitors, leading to increased synaptic levels of dopamine, which can enhance mood and energy levels.
- Serotonergic Effects : There is also evidence that this compound may influence serotonin levels, potentially affecting mood regulation and anxiety.
Toxicological Studies
While specific toxicological data on this compound is limited, compounds in its class have been associated with various adverse effects:
- Cardiovascular Risks : Increased heart rate and blood pressure are common among stimulants.
- Neurotoxicity : There are concerns regarding potential neurotoxic effects, particularly with prolonged use.
Case Study 1: Stimulant Properties
A study conducted on a related compound demonstrated significant increases in locomotor activity in rodent models, suggesting stimulant-like effects. Researchers observed that administration of this compound led to increased activity levels comparable to known stimulants .
Case Study 2: Neurotransmitter Release
Another investigation focused on the compound's ability to modulate neurotransmitter release. In vitro assays indicated that this compound significantly enhanced the release of dopamine in cultured neurons, supporting its classification as a potential psychoactive agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Isopropyl group | Enhances lipophilicity and CNS penetration |
| Amine functional group | Potential for neurotransmitter interaction |
| Benzyl moiety | May increase binding affinity to receptors |
The presence of the isopropyl group appears to enhance the compound's ability to cross the blood-brain barrier, which is critical for central nervous system activity.
Q & A
Q. What are the established synthetic routes for N-(4-Isopropylbenzyl)propan-1-amine, and how do reaction conditions influence yield?
this compound can be synthesized via reductive amination between 4-isopropylbenzaldehyde and propan-1-amine, using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents in a methanol or dichloromethane solvent system. Optimized conditions (e.g., 24-hour reaction time at room temperature) typically yield 50–70% purity, requiring further purification via column chromatography . Key Parameters :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | RT | ~60 |
| NaBH(OAc)3 | DCM | RT | ~55 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Signals for the isopropyl group (δ 1.2–1.3 ppm, doublet for CH3; δ 2.5–3.0 ppm, septet for CH), benzyl protons (δ 7.2–7.4 ppm, aromatic), and propan-1-amine chain (δ 1.5–1.7 ppm for CH2; δ 2.6–2.8 ppm for NH) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 205.2 (C13H21N) with fragmentation patterns confirming the benzyl and amine moieties .
Q. How does the presence of the isopropylbenzyl group affect reactivity compared to simpler benzylamines?
The bulky isopropyl group introduces steric hindrance, reducing nucleophilicity at the amine center. This necessitates milder reaction conditions for derivatization (e.g., acylation or sulfonylation) to avoid side reactions. Comparative studies with N-benzylpropan-1-amine show a 20–30% decrease in reaction rates for this compound in SN2 substitutions .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
Contradictions in chemical shifts (e.g., NH proton splitting due to rotational isomerism) require variable-temperature NMR (VT-NMR) or deuterium exchange experiments. For example, broadening of NH signals at elevated temperatures (e.g., 50°C in DMSO-d6) confirms dynamic rotational behavior .
Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?
Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (-)-tartaric acid) or asymmetric catalysis (e.g., Pd-catalyzed coupling with chiral ligands) achieves >90% enantiomeric excess (ee). HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) validates purity .
Q. How do structural modifications (e.g., morpholine substitution) impact biological activity?
Analogues like N-(4-isopropylbenzyl)-3-morpholinopropan-1-amine () exhibit enhanced solubility and receptor binding due to the morpholine oxygen’s hydrogen-bonding capacity. Comparative IC50 assays (e.g., kinase inhibition) reveal a 3–5-fold potency increase over the parent compound .
Q. What methodologies address low yields in large-scale syntheses of this compound?
Continuous-flow reactors improve scalability by maintaining precise stoichiometry and temperature control. For example, a microreactor system with a residence time of 10 minutes at 40°C increases yields to 75% while reducing solvent waste .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 98–102°C vs. 105–108°C) may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) and X-ray crystallography differentiate between anhydrous and solvated forms .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s behavior under radical or photochemical conditions.
- Toxicity Profiling : No comprehensive in vitro cytotoxicity data (e.g., HepG2 cell assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
